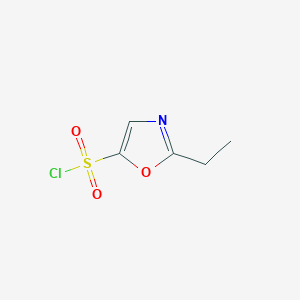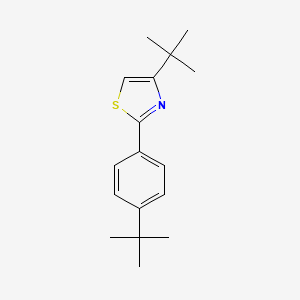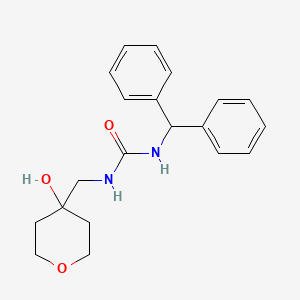
1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound characterized by its unique structure, which includes a benzhydryl group and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
-
Formation of the Benzhydryl Intermediate:
Starting Materials: Benzhydryl chloride and an appropriate amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.
Product: Benzhydryl amine.
-
Formation of the Tetrahydropyran Intermediate:
Starting Materials: 4-hydroxytetrahydro-2H-pyran.
Reaction Conditions: The hydroxyl group is protected using a suitable protecting group, such as a silyl ether.
Product: Protected tetrahydropyran derivative.
-
Coupling Reaction:
Starting Materials: Benzhydryl amine and the protected tetrahydropyran derivative.
Reaction Conditions: The coupling is facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Product: Coupled intermediate.
-
Deprotection and Urea Formation:
Starting Materials: Coupled intermediate.
Reaction Conditions: Deprotection of the tetrahydropyran derivative followed by reaction with an isocyanate to form the urea linkage.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, potentially altering the hydroxyl group on the tetrahydropyran ring.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms, possibly affecting the benzhydryl group or the urea linkage.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.
Products: Substituted derivatives, modifying either the benzhydryl or tetrahydropyran moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
科学研究应用
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. The tetrahydropyran ring may enhance solubility and bioavailability.
相似化合物的比较
1-Benzhydryl-3-(hydroxymethyl)urea: Lacks the tetrahydropyran ring, potentially altering its solubility and binding properties.
1-Benzhydryl-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness: 1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the benzhydryl and tetrahydropyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
属性
IUPAC Name |
1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZLPWWXLFAJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
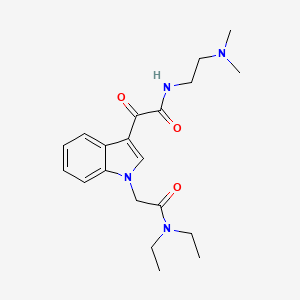

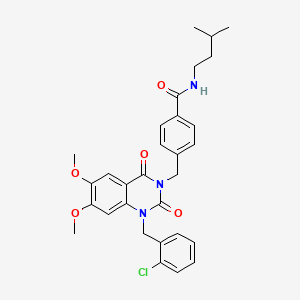
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)
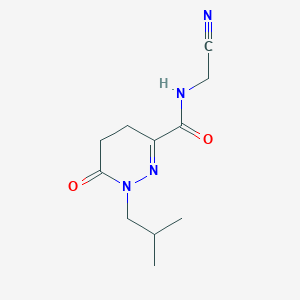


![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
